molecular formula C4H11ClN2O2 B8270545 2,4-Diaminobutanoic acid hydrochloride CAS No. 6970-28-1

2,4-Diaminobutanoic acid hydrochloride

Cat. No.: B8270545
CAS No.: 6970-28-1
M. Wt: 154.59 g/mol
InChI Key: BFPDKDOFOZVSLY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The systematic name for 2,4-diaminobutanoic acid hydrochloride, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (R)-2,4-diaminobutanoic acid hydrochloride . Its molecular formula is C₄H₁₁ClN₂O₂ , with a molecular weight of 154.59 g/mol . The compound consists of a four-carbon backbone substituted with amino groups at positions 2 and 4, a carboxylate group at position 1, and a hydrochloride counterion stabilizing the protonated amino groups.

The structural depiction (Figure 1) highlights the α-carbon (C2) bonded to the primary amino group and the γ-carbon (C4) bonded to the secondary amino group. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical and biochemical applications.

Stereochemical Variations: D- and L-Enantiomers

2,4-Diaminobutanoic acid exhibits chirality at the α-carbon (C2), giving rise to D- and L-enantiomers . The D-enantiomer ((2R)-2,4-diaminobutanoic acid) is distinguished by its (R)-configuration, while the L-enantiomer ((2S)-2,4-diaminobutanoic acid) adopts the (S)-configuration. This stereochemical distinction influences biological activity; for instance, the D-enantiomer demonstrates enhanced uptake in glioma cells due to its interaction with System A amino acid transporters.

Property D-Enantiomer L-Enantiomer
CAS Registry Number 6970-28-1 305-62-4
Specific Rotation Not reported Not reported
Biological Role Antitumoral activity Limited data

The absence of reported specific rotation values underscores the need for further experimental characterization of these enantiomers.

Tautomeric Forms and Ionic States in Aqueous Solutions

In aqueous solutions, this compound exists in equilibrium between zwitterionic , cationic , and anionic forms , depending on pH (Figure 2). The carboxyl group (pKa ~2.5) and amino groups (pKa ~9.5 for C2-NH₂, ~10.8 for C4-NH₂) govern these transitions.

  • At pH < 2.5 : The molecule is fully protonated, adopting a cationic form with charges at C2-NH₃⁺ and C4-NH₃⁺.
  • At pH 2.5–9.5 : The carboxyl group deprotonates (-COO⁻), forming a zwitterion with a net charge of +1.
  • At pH > 10.8 : Both amino groups deprotonate, resulting in an anionic form (-NH₂ groups).

The isoelectric point (pI), calculated as the average of the two closest pKa values, is approximately 6.15 [(2.5 + 9.8)/2]. This property is critical for electrophoresis and chromatographic separation techniques.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diaminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPDKDOFOZVSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65427-54-5, 6970-28-1
Record name 2,4-Diaminobutyric acid dihydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=65427-54-5
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Record name NSC41117
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Comparison with Similar Compounds

Chemical Properties :

  • Dissociation Constants: pKa₁ = 1.85 (α-amino), pKa₂ = 8.24 (γ-amino), pKa₃ = 10.44 (carboxyl) .
  • Solubility : Highly water-soluble due to ionic hydrochloride salt form, facilitating applications in biochemical synthesis .

Comparison with Structurally Similar Compounds

4-(Dimethylamino)butanoic Acid Hydrochloride

Key Differences :

  • Structure: Replaces primary amino groups with dimethylamino substituents.
  • Reactivity: Dimethyl groups reduce nucleophilicity compared to 2,4-diaminobutanoic acid, limiting its utility in peptide bond formation .
  • Applications: Primarily used in non-biological contexts (e.g., surfactants, pH regulators) due to lower biocompatibility .
Parameter 2,4-Diaminobutanoic Acid HCl 4-(Dimethylamino)butanoic Acid HCl
Molecular Formula C₄H₁₂Cl₂N₂O₂ C₆H₁₄ClNO₂
CAS Number 65427-54-5 53337-07-0
Amino Group Type Primary (-NH₂) Tertiary (-N(CH₃)₂)
pKa (α-amino) 1.85 ~8.5 (dimethylamino group)
Biocatalytic Utility High Low

Ornithine Hydrochloride (2,5-Diaminopentanoic Acid HCl)

Key Differences :

  • Chain Length: Ornithine has a 5-carbon backbone vs. 4-carbon in 2,4-diaminobutanoic acid.
  • Biological Role: Ornithine is a urea cycle intermediate, while 2,4-diaminobutanoic acid is non-natural and used in synthetic pathways .
Parameter 2,4-Diaminobutanoic Acid HCl Ornithine HCl
Molecular Formula C₄H₁₂Cl₂N₂O₂ C₅H₁₃ClN₂O₂
CAS Number 65427-54-5 3184-13-2
Natural Occurrence Non-natural Natural (urea cycle)
Application Peptide engineering Metabolic studies, wound healing

2,4-Diamino-4-oxobutanoic Acid

Key Differences :

  • Functional Group : Incorporates a ketone group at C4, altering redox reactivity.
  • Toxicity Profile: 2,4-Diamino-4-oxobutanoic acid is a neurotoxin, whereas 2,4-diaminobutanoic acid hydrochloride is used safely in controlled biochemical applications .
Parameter 2,4-Diaminobutanoic Acid HCl 2,4-Diamino-4-oxobutanoic Acid
Molecular Formula C₄H₁₂Cl₂N₂O₂ C₄H₈N₂O₃
CAS Number 65427-54-5 3130-87-8
Key Functional Group Primary amines Ketone + amines
Safety Profile Low toxicity Neurotoxic

Enantiomeric Forms (D- vs. L-)

  • L-Isomer : Predominantly used in chiral synthesis (e.g., asymmetric biocatalysis) .
  • D-Isomer : Less common; employed in niche studies of enzyme stereospecificity .
  • Price : L-isomer costs ~$126/g vs. D-isomer at \sim$300/g due to lower commercial availability .

Q & A

Q. Optimization Strategies :

  • Reaction Conditions : Control temperature (e.g., reflux for chlorination steps) and stoichiometric ratios of reagents (e.g., HCl for salt formation) to improve yield .
  • Catalyst Selection : Use immobilized enzymes or chiral catalysts to enhance stereochemical purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

Method Application Example Parameters
NMR Structural elucidation of amino and carboxyl groups, stereochemistry¹H NMR (D₂O, 400 MHz): δ 3.2–3.5 (m, CH₂NH₂), δ 1.8–2.1 (m, CH₂CH₂) .
Mass Spectrometry Molecular weight confirmation, fragmentation analysisESI-MS: m/z 191.05 (M+H⁺) for C₄H₁₂Cl₂N₂O₂ .
HPLC Purity assessment, enantiomeric resolutionChiral column (e.g., Chiralpak AD-H), mobile phase: hexane/isopropanol (90:10) .
X-ray Diffraction Crystal structure determinationSpace group P2₁, unit cell parameters: a=5.42 Å, b=7.89 Å, c=10.23 Å .

Advanced: How can stereospecific synthesis of enantiomers be achieved for this compound?

Answer:
Enantiomeric resolution requires chiral catalysts or biocatalysts:

  • Enzymatic Methods : EDDS lyase selectively converts (R)- or (S)-enantiomers in one-pot reactions using fumaric acid and bromoacetic acid as substrates. Yields >95% ee are achievable .
  • Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during synthesis. For example, L-proline-mediated aldol reactions can yield enantiopure intermediates .

Q. Critical Parameters :

  • pH control (6.5–7.5) for enzyme activity .
  • Solvent polarity (e.g., aqueous buffers for enzymatic reactions vs. anhydrous conditions for chemical synthesis) .

Advanced: What are the implications of metal complexation studies with this compound?

Answer:
The compound’s diamino structure enables coordination with transition metals, offering applications in bioinorganic chemistry:

  • Cobalt Complexation : Forms [Co(DAB)₂]⁺ complexes that exhibit reversible oxygenation, mimicking hemoglobin’s oxygen-carrying capacity. This property is studied for artificial oxygen carriers .
  • Catalytic Activity : Metal-DAB complexes (e.g., Cu²⁺) can catalyze oxidation reactions, such as alcohol-to-ketone conversions, under mild conditions .

Q. Methodological Considerations :

  • Use UV-Vis spectroscopy to monitor oxygenation (λmax = 550 nm for Co-O₂ adducts) .
  • Stability tests (e.g., cyclic voltammetry) to assess redox behavior .

Advanced: How can researchers resolve contradictions in synthetic methodologies reported across studies?

Answer:
Discrepancies often arise in reaction conditions or yields. A systematic approach includes:

Comparative Analysis :

  • Example: Hydrazoic acid vs. thionyl chloride routes for introducing functional groups. Hydrazoic acid offers higher stereochemical control but requires stringent safety protocols .

Reproducibility Checks :

  • Validate reaction parameters (e.g., temperature, solvent purity) using control experiments.

Computational Modeling :

  • DFT calculations to predict reaction pathways and intermediate stability .

Advanced: What is the role of this compound in studying enzyme mechanisms or metabolic pathways?

Answer:
The compound serves as a substrate or inhibitor in enzymatic assays:

  • Enzyme Inhibition : Acts as a competitive inhibitor for dipeptidyl peptidase-IV (DPP-IV), a target in diabetes research. IC₅₀ values are determined via fluorometric assays .
  • Metabolic Tracing : Radiolabeled ¹⁴C-DAB tracks incorporation into microbial peptides, revealing biosynthetic pathways .

Q. Experimental Design :

  • Use kinetic assays (e.g., Michaelis-Menten plots) to measure enzyme activity .
  • Pair with LC-MS to identify metabolic intermediates .

Advanced: How does the compound’s stereochemistry influence its biochemical interactions?

Answer:
The (R)- and (S)-enantiomers exhibit distinct biological activities:

  • (R)-Enantiomer : Shows higher affinity for GABA receptors, making it relevant for neurochemical studies .
  • (S)-Enantiomer : Preferentially inhibits bacterial cell wall synthesis (e.g., in Gram-positive pathogens) .

Q. Methodology :

  • Circular Dichroism (CD) : Compare spectra to assign absolute configuration .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) .

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